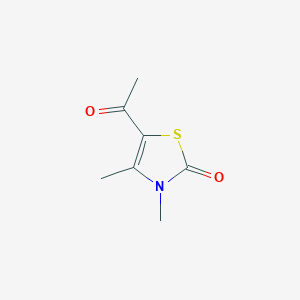

5-acetyl-3,4-dimethyl-3H-thiazol-2-one

描述

属性

分子式 |

C7H9NO2S |

|---|---|

分子量 |

171.22 g/mol |

IUPAC 名称 |

5-acetyl-3,4-dimethyl-1,3-thiazol-2-one |

InChI |

InChI=1S/C7H9NO2S/c1-4-6(5(2)9)11-7(10)8(4)3/h1-3H3 |

InChI 键 |

KLBJEBADZSVSPS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC(=O)N1C)C(=O)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Thiadiazole Derivatives

- 5-Diacetylamino-1,2,4-thiadiazol-3-one (Compound 1) : Contains a 1,2,4-thiadiazole ring with a diacetylamino group. Synthesized via modified Kurzer methods, emphasizing amino group derivatization. Compared to the target compound, the thiadiazole ring has an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

- 5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one (Compound 3) : Features a 1,3,4-thiadiazole core with a hydroxyethoxymethyl side chain. The hydrophilic side chain enhances solubility in polar solvents, unlike the acetyl and methyl groups in the target compound, which may increase lipophilicity.

- 5-Amino-2H-1,2,4-thiadiazol-3-one vs. 5-Amino-3H-1,3,4-thiadiazol-2-one : Positional isomerism (1,2,4 vs. 1,3,4 substitution) leads to differences in hydrogen bonding and crystal packing. For example, N6—H6⋯N3 hydrogen bonds stabilize the 1,2,4-thiadiazole isomer .

Isoxazole and Pyran Derivatives

- 5-Acetyl-3,4-dihydropyridine-2-one : Synthesized via Biginelli reactions using SnCl₂·2H₂O as a catalyst.

- 5-Acetyl-3-hydroxy-1H-pyrazol-1-yl methanone derivatives : Pyrazole-based structures with acetyl and hydroxy groups exhibit distinct electronic profiles due to the pyrazole’s aromaticity and hydrogen-bonding capacity.

Key Observations :

- Magnetic nanoparticle catalysts (e.g., Ni-Zn-Fe-La oxide) enable high yields (97%) and recyclability in pyrimidinone synthesis .

- Thiadiazole derivatives often require multi-step syntheses with moderate yields due to steric and electronic challenges .

Hydrogen Bonding and Solubility

- Thiadiazoles with amino groups (e.g., 5-amino-1,3,4-thiadiazol-2-one) form intermolecular hydrogen bonds (N—H⋯N), enhancing crystallinity but reducing solubility .

- The acetyl and methyl groups in the target compound likely increase lipophilicity, favoring membrane permeability in biological systems.

Bioactivity

- Thiadiazoles: Exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, 5-amino-1,3,4-thiadiazol-2-one derivatives show cytosine-like bioactivity .

- Isoxazole Derivatives : Demonstrated COX-1/2 inhibition, suggesting anti-inflammatory applications .

准备方法

Thiosemicarbazone Intermediate Formation

The synthesis of 5-acetyl-3,4-dimethyl-3H-thiazol-2-one often begins with the preparation of thiosemicarbazone intermediates. These precursors are typically derived from the reaction of thiosemicarbazides with carbonyl compounds such as acetylacetone. For instance, cyclocondensation of thiosemicarbazones with α-haloketones like 3-chloroacetylacetone in ethanol, catalyzed by anhydrous sodium acetate, yields thiazoline derivatives. This step is critical for establishing the thiazole ring’s backbone, with the chloroacetyl group introducing the acetyl substituent at position 5.

Thiazol-2-One Ring Closure

Microwave-Assisted Synthesis

Solvent and Catalyst Optimization

Key parameters in microwave synthesis include solvent selection and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption, while sodium acetate concentrations of 5–10 mol% strike a balance between catalytic activity and ease of product isolation. These conditions are particularly advantageous for scaling up production, as they reduce energy consumption and waste generation.

Functionalization via Hydrazonoyl Chlorides

Heterocyclization Mechanisms

Hydrazonoyl chlorides serve as versatile electrophiles in constructing the thiazol-2-one ring. When reacted with thiosemicarbazones in dioxane under alkaline conditions, these reagents facilitate the formation of 1,3,4-thiadiazole-thiazole hybrids. For this compound, this approach allows precise control over substituent positioning. The reaction proceeds via alkylation of the thiol group, followed by intramolecular cyclization and elimination of aniline, yielding the target compound with high regioselectivity.

Substituent Compatibility

The compatibility of hydrazonoyl chlorides with acetyl and methyl groups is a key advantage. For instance, using 3-nitro-phenyl-substituted hydrazonoyl chlorides introduces electron-withdrawing groups that stabilize the thiazol-2-one ring during synthesis. This method’s flexibility is further demonstrated by its adaptability to diverse substitution patterns, enabling the preparation of analogs for structure-activity relationship (SAR) studies.

Patent Literature Insights

Industrial-Scale Production

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major preparation methods:

Microwave-assisted synthesis offers the highest yields and shortest reaction times, making it the preferred method for research-scale production. However, conventional routes remain relevant for low-resource settings due to their simplicity and minimal equipment requirements.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetyl-3,4-dimethyl-3H-thiazol-2-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves cyclization of thioamide precursors or condensation reactions using aldehydes and thioglycolic acid derivatives. Key steps include:

- Step 1 : Formation of the thiazole ring via cyclization under acidic or basic conditions, using catalysts like acetic acid or sodium acetate .

- Step 2 : Introduction of acetyl and methyl groups through alkylation or acetylation reactions.

- Optimization : Monitor reaction progress via TLC, and optimize solvent systems (e.g., ethanol or DMF) and temperature (reflux conditions) to enhance yield. Purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) stretches .

- 1H/13C NMR : Focus on methyl group signals (δ ~2.1–2.5 ppm for CH3) and acetyl protons (δ ~2.3 ppm). The thiazole ring protons appear as distinct singlets (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 199) and fragmentation patterns to validate structural integrity.

Q. What in vitro assays are suitable for initial screening of the antimicrobial activity of this compound?

- Methodological Answer :

- Agar Dilution/Microbroth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values to quantify efficacy .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls to validate assay reliability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., inoculum size, incubation time) across labs .

- Purity Validation : Use HPLC or elemental analysis to confirm compound purity (>95%), as impurities can skew bioactivity results .

- Mechanistic Studies : Employ target-specific assays (e.g., enzyme inhibition kinetics) to isolate confounding factors .

Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial dihydrofolate reductase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data to guide structural optimization .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. Mount crystals in cryoprotectant (e.g., glycerol) to prevent decay .

- Refinement Challenges : Address disorder in methyl/acetyl groups using SHELXL’s PART command. For twinned crystals, apply TWIN/BASF refinement protocols .

- Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., omit maps) to confirm atomic positions.

Q. What strategies can be employed to optimize the pharmacokinetic properties of this compound derivatives while maintaining bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters or amides to enhance solubility .

- Structural Modifications : Add polar groups (e.g., hydroxyl, carboxyl) to improve LogP values. Validate via in vitro permeability assays (e.g., Caco-2 cell monolayers) .

- In Silico ADMET : Use SwissADME or ADMETLab to predict absorption, metabolism, and toxicity profiles pre-synthesis .

Q. How do steric and electronic effects of substituents on the thiazole ring influence the reactivity and stability of this compound?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) increase electrophilicity at the C2 position, enhancing nucleophilic substitution reactivity .

- Steric Effects : Bulky substituents (e.g., phenyl groups) hinder ring-opening reactions but may reduce solubility. Quantify via Hammett σ constants and molecular volume calculations .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to correlate substituent effects with shelf-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。